Mrs 2219 vs. MRS 2220: Potentiator versus Antagonist Functional Dichotomy at P2X1
Mrs 2219 (MRS 2219) is a selective potentiator of ATP-evoked responses at the rat P2X1 receptor, whereas its close structural analog MRS 2220 (the 6-azophenyl-2',5'-disulfonate derivative) acts as a selective antagonist [1]. In the same Xenopus oocyte expression system, Mrs 2219 enhanced ATP-induced inward currents with an EC50 of 5.9 ± 1.8 μM, while MRS 2220 inhibited the same currents with an IC50 of 10.2 ± 2.6 μM [1]. This functional dichotomy is a critical differential parameter.
| Evidence Dimension | Functional activity at recombinant rat P2X1 receptor (potentiation vs. antagonism) |
|---|---|
| Target Compound Data | EC50 = 5.9 ± 1.8 μM (potentiation) |
| Comparator Or Baseline | MRS 2220: IC50 = 10.2 ± 2.6 μM (antagonism) |
| Quantified Difference | Opposite functional effects; ~1.7-fold higher potency (EC50 vs IC50) for the potentiator. |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes expressing recombinant rat P2X1 receptors. |
Why This Matters
Procurement of Mrs 2219, rather than its antagonist analog MRS 2220, is essential for experiments designed to enhance endogenous purinergic signaling without blocking it, avoiding a complete inversion of the biological readout.
- [1] Kim, Y. C., Brown, S. G., Harden, T. K., Boyer, J. L., & Jacobson, K. A. (1998). A pyridoxine cyclic phosphate and its 6-azoaryl derivative selectively potentiate and antagonize activation of P2X1 receptors. Journal of Medicinal Chemistry, 41(13), 2256-2260. PMID: 9632352. View Source
